Cas no 1248799-12-3 (1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine)

1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine
- 1-[2-(phenylsulfanyl)ethyl]-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-[2-(phenylthio)ethyl]-
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- Inchi: 1S/C11H13N3S/c12-10-8-13-14(9-10)6-7-15-11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2
- InChI Key: ZKRHQRCMGAKDIO-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)CCN1C=C(C=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 183
- XLogP3: 1.7
- Topological Polar Surface Area: 69.1
1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804631-5.0g |
1-[2-(phenylsulfanyl)ethyl]-1H-pyrazol-4-amine |
1248799-12-3 | 95% | 5.0g |
$1614.0 | 2024-05-21 | |
Enamine | EN300-804631-0.05g |
1-[2-(phenylsulfanyl)ethyl]-1H-pyrazol-4-amine |
1248799-12-3 | 95% | 0.05g |
$468.0 | 2024-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355115-500mg |
1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine |
1248799-12-3 | 98% | 500mg |
¥5922.00 | 2024-08-09 | |
Enamine | EN300-804631-0.25g |
1-[2-(phenylsulfanyl)ethyl]-1H-pyrazol-4-amine |
1248799-12-3 | 95% | 0.25g |
$513.0 | 2024-05-21 | |
Enamine | EN300-804631-1.0g |
1-[2-(phenylsulfanyl)ethyl]-1H-pyrazol-4-amine |
1248799-12-3 | 95% | 1.0g |
$557.0 | 2024-05-21 | |
Enamine | EN300-804631-0.5g |
1-[2-(phenylsulfanyl)ethyl]-1H-pyrazol-4-amine |
1248799-12-3 | 95% | 0.5g |
$535.0 | 2024-05-21 | |
Enamine | EN300-804631-10.0g |
1-[2-(phenylsulfanyl)ethyl]-1H-pyrazol-4-amine |
1248799-12-3 | 95% | 10.0g |
$2393.0 | 2024-05-21 | |
Enamine | EN300-804631-2.5g |
1-[2-(phenylsulfanyl)ethyl]-1H-pyrazol-4-amine |
1248799-12-3 | 95% | 2.5g |
$1089.0 | 2024-05-21 | |
Enamine | EN300-804631-0.1g |
1-[2-(phenylsulfanyl)ethyl]-1H-pyrazol-4-amine |
1248799-12-3 | 95% | 0.1g |
$490.0 | 2024-05-21 |
1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine Related Literature
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine
1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine: A Comprehensive Overview
1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine (CAS No. 1248799-12-3) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure and potential bioactivity, has been the subject of numerous studies aimed at exploring its properties and applications. In this article, we delve into the latest research findings, structural insights, and potential uses of this intriguing molecule.
The molecular structure of 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine is characterized by a pyrazole ring, a phenylthio group, and an amine functional group. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and versatility in chemical reactions. The phenylthio group introduces additional electronic effects and enhances the molecule's reactivity. Recent studies have highlighted the importance of these structural features in determining the compound's pharmacokinetic properties and biological activity.
One of the most promising aspects of 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine is its potential as a drug candidate. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors. For instance, a study published in 2023 demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a potential lead for anti-cancer therapies. The compound's ability to modulate cellular signaling pathways has also been investigated, further underscoring its therapeutic potential.
In addition to its pharmacological applications, 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for large-scale production and application in emerging technologies.
The synthesis of 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine involves a series of well-defined steps that highlight the principles of modern organic chemistry. Key reactions include nucleophilic substitutions, coupling reactions, and cyclizations. The development of scalable synthetic routes has been a focus of recent research efforts, driven by the increasing demand for this compound in both academic and industrial settings.
From an environmental perspective, understanding the degradation pathways and ecological impact of 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine is crucial for its sustainable use. Studies have shown that the compound undergoes biodegradation under specific conditions, minimizing its environmental footprint. These findings are particularly relevant as industries increasingly prioritize green chemistry principles in their operations.
In conclusion, 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine (CAS No. 1248799-12-3) is a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for addressing diverse scientific challenges. As research continues to unfold, this compound is poised to make significant contributions to various fields of science and technology.
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